2-(4-bromo-1H-pyrazol-1-yl)pyridine-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-Bromo-1H-pyrazol-1-yl)pyridine-3-carboxylic acid is a heterocyclic compound that features a pyrazole ring substituted with a bromine atom and a pyridine ring with a carboxylic acid group
Mechanism of Action
Target of Action
Pyrazole derivatives have been known to exhibit a broad range of biological activities, including antibacterial, anti-inflammatory, anti-cancer, analgesic, anticonvulsant, anthelmintic, antioxidant, and herbicidal properties . They have also shown potential as neuroprotective agents for activated-acetylcholinesterase-linked neurological disorders .
Mode of Action
It’s worth noting that pyrazole compounds have been found to selectively inhibit cholinesterase (ache and bche) active sites, suggesting a potential neuroprotective role .
Biochemical Pathways
The inhibition of cholinesterase suggests that it may impact neurotransmission, particularly in neurological disorders .
Result of Action
Given the potential neuroprotective role of pyrazole compounds, it is plausible that this compound may have beneficial effects in the context of neurological disorders .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-bromo-1H-pyrazol-1-yl)pyridine-3-carboxylic acid typically involves the formation of the pyrazole ring followed by its functionalization. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 4-bromo-1H-pyrazole with 3-pyridinecarboxylic acid in the presence of a suitable catalyst can yield the desired compound .
Industrial Production Methods: Industrial production methods for this compound may involve multi-step synthesis processes that are optimized for yield and purity. These methods often include the use of high-pressure reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications .
Chemical Reactions Analysis
Types of Reactions: 2-(4-Bromo-1H-pyrazol-1-yl)pyridine-3-carboxylic acid can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom on the pyrazole ring can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the nitrogen atoms in the pyrazole ring.
Coupling Reactions: It can be used in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Coupling Reactions: Palladium catalysts (Pd) and boronic acids or esters.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrazole derivatives, while coupling reactions can produce biaryl compounds .
Scientific Research Applications
2-(4-Bromo-1H-pyrazol-1-yl)pyridine-3-carboxylic acid has a wide range of applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects, such as anti-inflammatory and anticancer agents.
Organic Synthesis: The compound is used as an intermediate in the synthesis of more complex heterocyclic systems and bioactive molecules.
Materials Science: It can be utilized in the development of novel materials with specific electronic or optical properties.
Comparison with Similar Compounds
4-Bromo-1H-pyrazole: A simpler analog that lacks the pyridine and carboxylic acid functionalities.
2-(1H-Pyrazol-1-yl)pyridine-3-carboxylic acid: Similar structure but without the bromine substitution.
3-(4-Bromo-1H-pyrazol-1-yl)pyridine-2-carboxylic acid: Positional isomer with different substitution pattern.
Uniqueness: 2-(4-Bromo-1H-pyrazol-1-yl)pyridine-3-carboxylic acid is unique due to the presence of both the bromine atom and the carboxylic acid group, which confer distinct reactivity and potential for diverse applications. The combination of these functional groups allows for versatile chemical modifications and interactions in various research fields .
Properties
IUPAC Name |
2-(4-bromopyrazol-1-yl)pyridine-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6BrN3O2/c10-6-4-12-13(5-6)8-7(9(14)15)2-1-3-11-8/h1-5H,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WSLOZLMCXHFTSK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)N2C=C(C=N2)Br)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6BrN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.07 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.